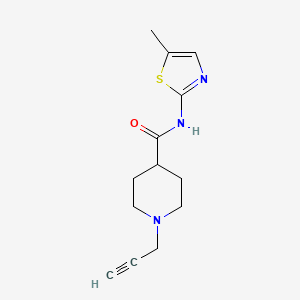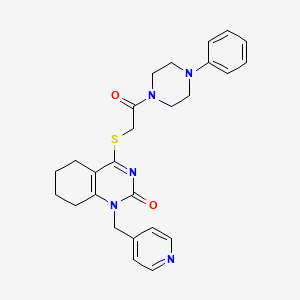
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C26H29N5O2S and its molecular weight is 475.61. The purity is usually 95%.
BenchChem offers high-quality 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
Analgesic Properties : Research on derivatives of isothiazolopyridine, which share structural similarities with the specified compound, shows that these chemicals can exhibit weak to moderate analgesic (pain-relieving) effects. The variation in pharmacological activity among analogs suggests the potential for fine-tuning the properties of similar compounds for specific therapeutic outcomes (Malinka et al., 2001).
Antimicrobial Activity : Several studies have synthesized and evaluated derivatives containing pyridine and quinazoline moieties for their antibacterial and antifungal activities. Compounds with these structures have shown broad-spectrum inhibitory activity against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents. The molecular docking studies provided insights into the binding affinity and mechanism of action of these molecules (Desai et al., 2020).
Molecular Design and Chemical Properties
Molecular Structure and Reactivity : The synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the diversity of chemical reactions and modifications that can be applied to this class of compounds. Such studies are crucial for understanding the relationship between molecular structure and biological activity, providing a basis for the design of new drugs and chemicals with enhanced efficacy and specificity (Desai et al., 2007).
Anticonvulsant Activity : Hybrid compounds that combine features of known antiepileptic drugs with new chemical moieties have been synthesized and tested for anticonvulsant activity. This approach demonstrates the potential for creating more effective or safer treatments for epilepsy by leveraging the structural elements of existing drugs and novel chemical entities (Kamiński et al., 2015).
properties
IUPAC Name |
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c32-24(30-16-14-29(15-17-30)21-6-2-1-3-7-21)19-34-25-22-8-4-5-9-23(22)31(26(33)28-25)18-20-10-12-27-13-11-20/h1-3,6-7,10-13H,4-5,8-9,14-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRIFEUDLDEALG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

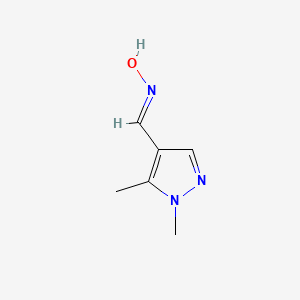
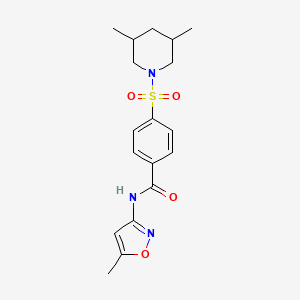
![3-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2379768.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2379769.png)
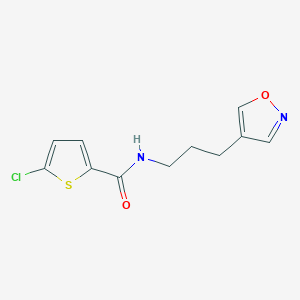
![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)
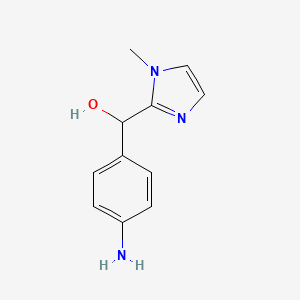
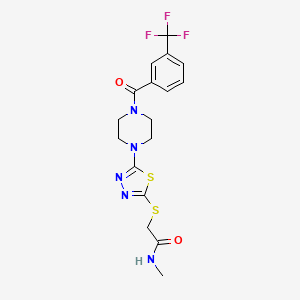
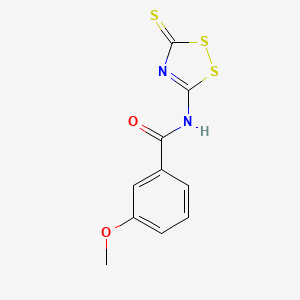
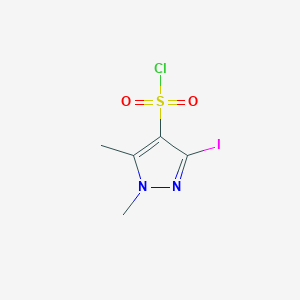
![7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2379780.png)

![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379783.png)
